Dcpib

Übersicht

Beschreibung

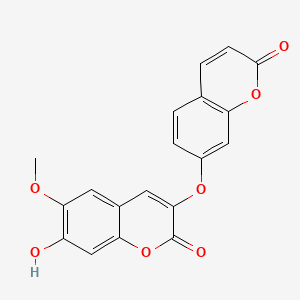

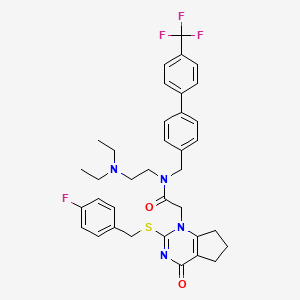

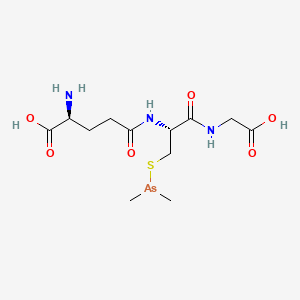

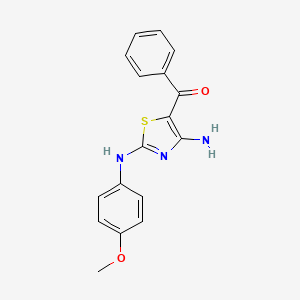

DCPIB (4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid) is a potent inhibitor of volume-regulated anion channels (VRACs) and is known to modulate K2P potassium channels . It has been used in research to study the role of these channels in various physiological processes .

Molecular Structure Analysis

DCPIB has a molecular formula of C22H28Cl2O4 and a molecular weight of 427.36 g/mol . It has been shown to interact with the extracellular selectivity filter of certain channels, suggesting a key role of this region in DCPIB’s mechanism of action .

Physical And Chemical Properties Analysis

DCPIB is a white to beige powder that is soluble in DMSO . It has a molecular formula of C22H28Cl2O4 and a molecular weight of 427.36 g/mol .

Wissenschaftliche Forschungsanwendungen

Photosynthesis Studies

DCPIP is widely used as a redox indicator in photosynthesis studies . It exists in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . The rate of oxygen evolution and the reduction rate of artificial electron acceptors are integral indicators of the functional activity of photosynthetic oxygen-evolving objects .

Electron Transfer Reactions

DCPIP is used to study electron transfer reactions in biological systems . Upon reduction, DCPIP is discolored . The pH-dependence of the rate of DCPIP reduction as an indicator of Photosystem II (PSII) activity has been investigated .

Antioxidant Activity Measurement

DCPIP has been used for measuring the antioxidant activity of plant extracts . The method operates on the premise that the deep blue color of the oxidized dye is reduced to an invisible solution . This approach is quick and unaffected by pH variation .

Pro-Oxidant Chemotherapeutic

Pharmacological experiments suggest that DCPIP may serve as a pro-oxidant chemotherapeutic targeting human cancer cells . DCPIP-induced cancer cell death occurs by depletion of intracellular glutathione and upregulation of oxidative stress .

Indicator of Functional Activity

In studies of membrane preparations of PSII or thylakoid membranes, the release of oxygen is recorded polarographically using a Clarke electrode and artificial electron acceptors . The reduction of colored artificial electron acceptors can also be detected photometrically .

Assessment of PSII Activity

The redox indicator DCPIP, which is discolored upon photoinduced reduction by PSII, is most often used as an electron acceptor . This method for assessing PSII activity is more universal since it is also applicable to drugs with a nonfunctional oxygen-evolving complex .

Wirkmechanismus

Target of Action

DCPIB is a selective, reversible, and potent inhibitor of volume-regulated anion channels (VRACs) . VRACs are formed by leucine-rich repeat-containing protein 8 (LRRC8) family members and contain LRRC8A in homo- or hetero-hexameric assemblies . These channels are activated by hypoosmotic conditions in vertebrate cells . DCPIB also voltage-dependently activates potassium channels TREK1 and TRAAK, and inhibits TRESK, TASK1, and TASK3 .

Mode of Action

DCPIB interacts with its targets by binding in the extracellular selectivity filter of the VRACs and sterically occluding ion conduction . This binding is likened to a cork in a bottle . The constricted and expanded structures reveal coupled dilation of cytoplasmic LRRs and the channel pore, suggesting a mechanism for channel gating by internal stimuli .

Biochemical Pathways

DCPIB affects the biochemical pathways related to cell volume regulation. Vertebrate cells respond to hypotonic environments by opening channels for chloride and other anions, permitting exchange of diverse osmolytes and requisite water across the membrane to alleviate osmotic imbalance . DCPIB inhibits this process by blocking the VRACs . Furthermore, DCPIB has been found to inhibit angiogenesis via modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway .

Pharmacokinetics

It’s known that dcpib is a potent inhibitor of vracs with an ic50 of 2 μm in rat pancreatic β-cells .

Result of Action

DCPIB inhibits glucose-stimulated insulin secretion in intact β-cells via VSAC inhibition and indirect KATP channel activation . It also reverses cell swelling-induced action potential duration shortening in atrial myocytes and inhibits astroglial swelling in vitro . Moreover, DCPIB has been found to inhibit angiogenesis .

Action Environment

The action of DCPIB is influenced by the cellular environment, particularly the osmotic conditions. Hypoosmotic conditions activate VRACs in vertebrate cells . DCPIB inhibits these channels, thereby affecting the cells’ ability to regulate their volume in response to osmotic imbalance

Zukünftige Richtungen

Given the diverse effects of DCPIB on K2P channels and its impact on mitochondrial function, there is a need for the development of sharper pharmacological tools for evaluating the integrative physiology and therapeutic potential of VRAC in human diseases . The shared channel properties between PANX2 and VRAC may complicate dissection of their cellular functions through pharmacological manipulation .

Eigenschaften

IUPAC Name |

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKGTPJPBOQECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435165 | |

| Record name | DCPIB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dcpib | |

CAS RN |

82749-70-0 | |

| Record name | DCPIB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DCPIB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.